1-Aminocyclohexane-1-carboximidamidedihydrochloride
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Overview
Description
1-Aminocyclohexane-1-carboximidamidedihydrochloride is a chemical compound with the molecular formula C7H17Cl2N3. It is a derivative of cyclohexane, featuring an amino group and a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminocyclohexane-1-carboximidamidedihydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclohexane-1-carboximidamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboximidamide group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-Aminocyclohexane-1-carboximidamidedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Aminocyclohexane-1-carboximidamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
1-Aminocyclohexanecarboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group.
Uniqueness
1-Aminocyclohexane-1-carboximidamidedihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H17Cl2N3 |
---|---|
Molecular Weight |
214.13 g/mol |
IUPAC Name |
1-aminocyclohexane-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3.2ClH/c8-6(9)7(10)4-2-1-3-5-7;;/h1-5,10H2,(H3,8,9);2*1H |
InChI Key |
ZPWSKKARORJBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=N)N)N.Cl.Cl |
Origin of Product |
United States |
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